![molecular formula C14H11F3N2O B2383577 N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide CAS No. 2411283-49-1](/img/structure/B2383577.png)
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Trifluoro Group: The trifluoro group is introduced using reagents such as trifluoroacetic anhydride or trifluoromethyl iodide under specific reaction conditions.
Attachment of the Ethyl and But-2-ynamide Groups: The ethyl group is introduced through alkylation reactions, while the but-2-ynamide group is attached using coupling reactions involving appropriate amides and alkynes.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoro group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide is unique due to its specific combination of the trifluoro group and the but-2-ynamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-2-3-11(20)18-5-4-8-7-19-14-9(8)6-10(15)12(16)13(14)17/h6-7,19H,4-5H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYNSGRUFYWUEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CNC2=C(C(=C(C=C12)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)
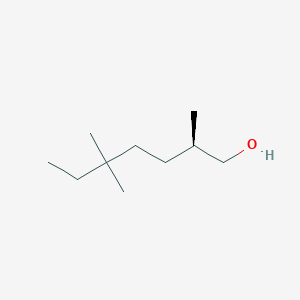
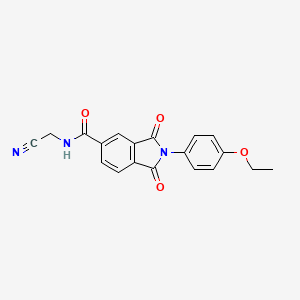
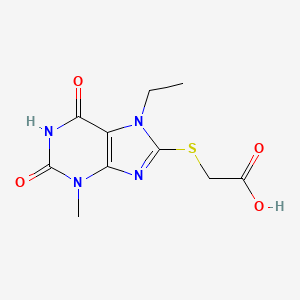
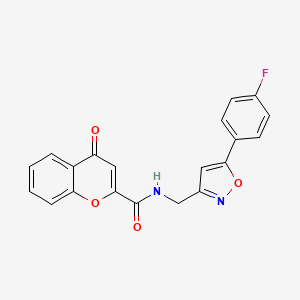
![4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B2383501.png)
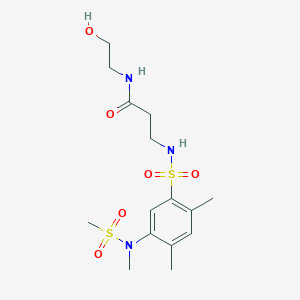
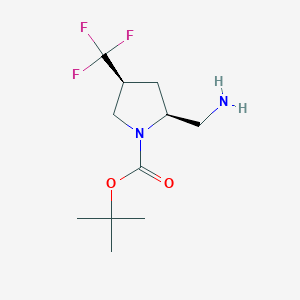
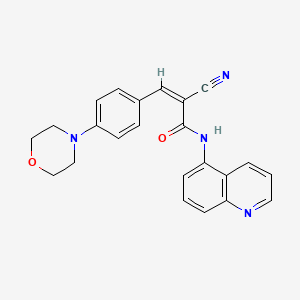
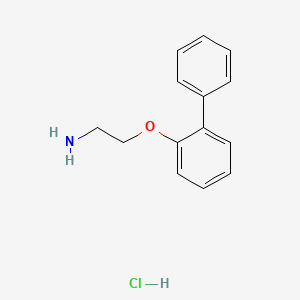
![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)
